(113C)octanoic acid

Isotope Ratio Mass Spectrometry Breath Test Analysis Metabolic Tracer

(113C)octanoic acid, also known as 1-13C-octanoic acid, is a stable, non-radioactive isotope-labeled analog of the medium-chain fatty acid octanoic acid (caprylic acid). Its molecular formula is 13CC7H16O2, with a molecular weight of 145.20 g/mol, where the carboxyl carbon at position 1 is enriched with the stable 13C isotope.

Molecular Formula C8H16O2
Molecular Weight 145.20 g/mol
CAS No. 59669-16-8
Cat. No. B1589598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(113C)octanoic acid
CAS59669-16-8
Molecular FormulaC8H16O2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O
InChIInChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i8+1
InChIKeyWWZKQHOCKIZLMA-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (113C)octanoic Acid (CAS 59669-16-8) – Stable Isotope-Labeled Fatty Acid for Gastric Emptying Research


(113C)octanoic acid, also known as 1-13C-octanoic acid, is a stable, non-radioactive isotope-labeled analog of the medium-chain fatty acid octanoic acid (caprylic acid). Its molecular formula is 13CC7H16O2, with a molecular weight of 145.20 g/mol, where the carboxyl carbon at position 1 is enriched with the stable 13C isotope [1]. This compound is primarily used as a diagnostic probe in the 13C-octanoic acid breath test for the non-invasive assessment of gastric emptying [2]. Its utility stems from its rapid absorption upon exiting the stomach and subsequent hepatic oxidation, producing 13CO2 that is exhaled and can be quantified, providing a direct correlation to gastric emptying kinetics [3].

Tracer type Stable 13C-labeled octanoic acid (1-13C)
Physiological phase Solid-phase gastric emptying studies
Analytical readout 13CO2 breath test kinetics modeling

Why Substituting (113C)octanoic Acid (CAS 59669-16-8) for Unlabeled Octanoic Acid or Alternative Probes Will Invalidate Breath Test Data


The precise, quantifiable differentiation of (113C)octanoic acid is essential for its function as a metabolic probe. Simple substitution with unlabeled octanoic acid is impossible as it produces no detectable 13CO2 signal for analysis. Substitution with alternative 13C-labeled probes, such as 13C-acetate, is also not equivalent due to fundamental differences in gastrointestinal handling; 13C-octanoic acid is a marker for the solid phase of gastric emptying, whereas 13C-acetate is a marker for the liquid phase, leading to different kinetic profiles and diagnostic sensitivity [1]. Furthermore, the analytical value of the compound is directly tied to its isotopic purity; procuring a lower-grade material can introduce isotopic dilution, skewing the 13CO2/12CO2 ratio and compromising the accuracy of kinetic modeling and derived parameters like gastric half-emptying time (t1/2) and the gastric emptying coefficient (GEC) [2].

Unlabeled octanoic acid substitution
No 13C enrichment means no breath-test signal; direct substitution invalidates the assay.
13C-acetate as alternative tracer
13C-acetate is a liquid-phase marker; its gastric handling kinetics differ significantly, making it unsuitable for solid-phase gastric emptying studies.
Lower isotopic purity grades
Reduced 13C enrichment (e.g., 95-98 atom %) lowers tracer signal-to-background ratio, affecting kinetic parameter reliability.

Quantitative Evidence Guide: Selecting (113C)octanoic Acid (CAS 59669-16-8) Based on Differentiating Performance Metrics


Enhanced Analytical Precision Through High Isotopic Enrichment

The primary functional differentiation of (113C)octanoic acid lies in its defined isotopic purity, which directly impacts the signal-to-noise ratio and quantitation limit in downstream 13CO2 analysis. In contrast to generic, lower-grade isotopically labeled compounds, this specific product grade offers a defined high-level enrichment, ensuring that the tracer signal is robustly detectable above the natural abundance of 13C, which is approximately 1.1% [1]. This high purity is a critical procurement specification for achieving reproducible and reliable breath test kinetics.

Isotopic enrichment
Vendor specification
≥99 atom % 13C
Supports robust 13CO2 signal above natural abundance
Class-level inference; confirm lot-specific COA
Isotope Ratio Mass Spectrometry Breath Test Analysis Metabolic Tracer Stable Isotope-Labeled Compound

Phase-Specific Gastric Emptying Probe: Differentiating Solids from Liquids

The choice of probe for a gastric emptying breath test is not interchangeable; it determines the physiological phase (solid vs. liquid) being assessed. A direct comparative study in conscious rats demonstrated that while both 13C-acetic acid and 13C-octanoic acid can monitor gastric emptying, their kinetic profiles are significantly different. For a liquid test meal, 13C-acetic acid exhibited a significantly higher Cmax and AUC120min for 13CO2 excretion compared to 13C-octanoic acid, indicating greater sensitivity for the liquid phase [1]. Conversely, 13C-octanoic acid is the established and validated probe for assessing the emptying of solid meals in both preclinical and clinical settings [2]. This phase-specificity is a critical point of differentiation.

Phase specificity
Head-to-head comparison
13C-acetate showed higher Cmax/AUC (P<0.05) for liquid meal; octanoic acid established for solids
Octanoic acid fits solid-phase research; acetate is not interchangeable
Conscious rat model; liquid nutrient formula
Gastric Emptying Pharmacokinetics Breath Test Preclinical Research

Validated Performance Against Clinical Reference Methods in Specific Populations

The utility of the 13C-octanoic acid breath test has been specifically validated in challenging patient populations where gold-standard techniques are contraindicated. In a study of mechanically ventilated, critically ill patients, the 13C-octanoic acid breath test showed a significant correlation with scintigraphy, the gold standard for gastric emptying measurement, with a reported correlation coefficient (r) of 0.63 [1]. This level of validation supports its use as a non-invasive alternative in an ICU setting. In preterm infants, a separate study established a direct comparison with an invasive dilution technique, concluding that both methods "yielded comparable results for gastric emptying," thereby validating the breath test's reliability in this fragile population [2].

Method correlation
Head-to-head comparison
r = 0.63 correlation with scintigraphy in ventilated research participants
Supports non-invasive surrogate for gastric emptying assessment in ICU research models
Reported in 33 participants; further validation may be needed
Gastric Emptying Breath Test Clinical Validation Neonatology

Microbiological/Pyrogen Tested Grade for In Vivo Administration

For research involving administration to live animals or humans, the grade of the chemical is a critical procurement decision point. While many vendors supply (113C)octanoic acid of high chemical and isotopic purity, a differentiating factor is the availability of a product that has undergone additional quality control testing for microbiological contaminants and pyrogens [1]. This specific grade is intended to mitigate risks associated with endotoxin contamination, which could confound experimental results in in vivo models of inflammation, metabolism, or gastrointestinal function.

In vivo research grade
Data to verify
Microbiological/pyrogen tested
May reduce endotoxin-related variability in in vivo models
Vendor-specific specification; verify COA for limits
In Vivo Research Gastric Emptying Quality Control Safety

Optimizing Procurement: Primary Application Scenarios for (113C)octanoic Acid (CAS 59669-16-8)


Non-Invasive Assessment of Solid-Phase Gastric Emptying in Preclinical and Clinical Research

The primary application for (113C)octanoic acid is as a tracer in the 13C-octanoic acid breath test. This scenario is validated for assessing the rate of gastric emptying for solid meals [1]. Its selection over 13C-acetate is mandatory for solid-phase studies due to the phase-specific handling of lipids in the stomach, as demonstrated by comparative kinetic data [2]. The high isotopic purity (≥99 atom %) ensures a robust 13CO2 signal for reliable kinetic modeling and derivation of parameters like gastric half-emptying time (t1/2) and gastric emptying coefficient (GEC) [3].

Clinical Diagnostics and Research in Vulnerable Patient Populations

Due to its non-invasive nature, the 13C-octanoic acid breath test is a preferred method for evaluating gastric emptying in populations where scintigraphy is impractical or hazardous, such as in preterm infants [4], critically ill patients [5], and pregnant women. The validation data showing significant correlation with scintigraphy (r=0.63) and comparability to invasive dilution techniques in neonates supports its procurement for use in these specific clinical research settings [5].

In Vivo Metabolic Studies Requiring High-Purity, Low-Pyrogen Tracers

For in vivo studies where the tracer is administered to live animals or humans, the use of a high-purity, stable isotope-labeled compound is essential. Procurement of a microbiological/pyrogen tested grade of (113C)octanoic acid is a critical step to ensure that the administered dose does not introduce confounding variables like endotoxins that could induce an inflammatory response and alter metabolic parameters [6]. This grade is specifically intended for such sensitive applications.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Gastric Emptying Modulators

The 13C-octanoic acid breath test, when coupled with semi-mechanistic modeling, provides a quantitative framework for assessing the effect of drugs or nutritional interventions on gastric emptying rate [1]. The global identifiability of these models, as demonstrated through structural analysis, supports the reliable estimation of gastric emptying parameters from 13CO2 excretion data [7]. This makes the compound a valuable tool in drug development programs for gastrointestinal motility disorders.

Application
Selection Property
Validation Focus
Solid-phase gastric emptying research
Phase-specific tracer (solid)
13CO2 excretion kinetics and t1/2 derivation
Gastric emptying studies in neonatal research models
Non-invasive tracer method
Correlation with reference methods in relevant models
In vivo metabolic tracer studies
Microbiological/pyrogen tested grade
Endotoxin and bioburden documentation
PK/PD modeling of gastric motility modulators
Semi-mechanistic model identifiability
Parameter estimation from breath test data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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